2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-4,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-3-9-16(10-4-1)21-22(17-11-5-2-6-12-17)27-23(26-21)28-15-20-24-18-13-7-8-14-19(18)25-20/h1-14H,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLFUBTXVXUMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, which can be synthesized from o-phenylenediamine and formic acid. The benzimidazole is then alkylated with a suitable alkyl halide to introduce the thioether linkage. The final step involves the cyclization of the intermediate with a suitable oxazole precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also involve rigorous purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or oxazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole or oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole moiety is known to interact with DNA and proteins, which can disrupt cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole and related heterocycles:
Structural and Functional Insights
Core Heterocycle Differences: Oxazole vs. Imidazoles, with two nitrogen atoms, offer stronger hydrogen-bonding capacity but may exhibit lower thermal stability . Thioether vs. Thiol: The thioether group in the target compound improves oxidative stability compared to thiol-containing analogs (e.g., 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol), which are prone to disulfide formation .
This contrasts with smaller substituents like thiophene or methyl groups in other derivatives . 4,5-Diphenyl Groups: These substituents are common in both oxazole and imidazole derivatives, contributing to π-stacking interactions in biological systems or materials. However, their placement on an oxazole ring may alter electronic distribution compared to imidazoles .
Synthetic Routes: The target compound’s synthesis shares similarities with benzo[4,5]imidazo[2,1-b]thiazole derivatives (), utilizing 2-aminobenzimidazole precursors and thiol-alkylation steps. In contrast, imidazole derivatives with carboxylic acid groups () require carboxylation reactions, which limit their utility in non-polar environments .
Biological and Catalytic Activity: Pharmacological Potential: While imidazoline derivatives () exhibit antihypertensive and anti-inflammatory activities, the target compound’s benzimidazole-oxazole hybrid structure may target different pathways, such as epidermal growth factor receptor (EGFR) inhibition . Catalytic Applications: Copper complexes of benzimidazole derivatives () are effective in dopamine oxidation.
Research Findings and Data
Key Research Highlights
- Synthetic Efficiency : The target compound’s yield (reported in analogous syntheses) ranges from 60–75%, comparable to fused benzimidazole-thiazoles but lower than simpler imidazole derivatives (80–90%) .
- Biological Activity : In preliminary studies, benzimidazole-oxazole hybrids show IC₅₀ values of 1.2–3.8 µM against EGFR, outperforming imidazole-thiophene derivatives (IC₅₀: 5–10 µM) .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C for the target compound, higher than imidazole-thiol analogs (180–190°C) due to stronger intermolecular stacking .
Biological Activity
The compound 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The structural characteristics of this compound, including the benzimidazole and diphenyloxazole moieties, suggest potential interactions with various biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole ring system connected to a diphenyloxazole framework via a thioether linkage.
Biological Activity Overview
Research indicates that compounds containing benzimidazole and oxazole derivatives exhibit significant biological activities, including:
- Anticancer Properties : Many studies have demonstrated the efficacy of benzimidazole derivatives against various cancer cell lines.
- Antimicrobial Activity : Compounds with similar structures have shown promise against bacterial and fungal strains.
Anticancer Activity
In a study evaluating the anticancer potential of various benzimidazole derivatives, compounds similar to this compound exhibited notable cytotoxicity against human colorectal carcinoma cell lines (HCT116). The study reported IC50 values indicating effective inhibition of cell proliferation:
| Compound | IC50 (µM) |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
| 5-FU | 9.99 |
These results highlight the potential of benzimidazole derivatives as effective anticancer agents, with some compounds outperforming standard treatments like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been extensively studied. For instance, derivatives similar to this compound were tested against various bacterial strains. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These findings suggest that such compounds possess significant antimicrobial activity and could serve as lead compounds for further development .
The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways within cancer cells or microbes. For example, some benzimidazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in nucleotide synthesis .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Study on Anticancer Activity : A series of benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects on HCT116 cells. The study concluded that modifications to the benzimidazole structure could enhance anticancer activity significantly.
- Antimicrobial Evaluation : A library of thioether-substituted benzimidazoles was screened against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the most effective synthetic routes for 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole?
- Methodological Answer : The compound can be synthesized via multicomponent one-pot reactions under solvent-free conditions. For example, a Friedel-Crafts acylation approach using Eaton’s reagent (P₂O₅/MeSO₃H) achieves high yields (90–96%) and selectivity . Alternatively, a thioether linkage can be introduced by reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with thiol-containing precursors in the presence of Meldrum’s acid . Key steps include:
- Purification via thin-layer chromatography (TLC) on silica gel.
- Recrystallization for optimal crystal formation.
- Monitoring reaction progress using UV light detection .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Standard characterization techniques include:
- Melting point analysis using electrothermal apparatus (e.g., Electrothermal 9200) .
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to verify substituent positions and purity.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis (CHNS) to validate stoichiometry .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 4°C to prevent oxidation of the thioether group. Desiccants like silica gel should be used to avoid moisture absorption, which may hydrolyze the oxazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : SAR studies should systematically modify substituents on the benzimidazole , thioether , or diphenyloxazole moieties. For example:
- Replace phenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess antimicrobial potency .
- Compare bioactivity of thioether analogs with sulfoxide/sulfone derivatives to evaluate redox stability .
Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl (oxazole) | 12.3 (Antifungal) | Enhanced lipophilicity improves membrane penetration |
| Methylthio (thioether) | 28.7 (Antibacterial) | Reduced activity due to steric hindrance |
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodological Answer : The compound’s imidazole-thioether-oxazole scaffold suggests interactions with:
- Cytochrome P450 enzymes : The benzimidazole core may inhibit heme-binding sites, similar to antifungal agents .
- DNA topoisomerases : Diphenyloxazole derivatives intercalate DNA, disrupting replication in cancer cells .
- Dopamine receptors : Copper complexes of related benzimidazoles catalyze dopamine oxidation, implying neurochemical applications .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for targets like Candida albicans lanosterol demethylase . Experimental validation includes:
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Mitigation strategies:
- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compare cytotoxicity across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
Q. What advanced analytical methods can resolve complex degradation products?
- Methodological Answer : Employ HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid/acetonitrile) to separate and identify degradation byproducts. Accelerated stability studies (40°C/75% RH for 6 months) can model long-term decomposition pathways .
Q. How can synthetic yields be improved without compromising purity?
- Methodological Answer : Optimize catalyst loading (e.g., ZnCl₂ in thiazolidinone formation) and reaction time (e.g., 12–24 hrs for imine intermediates). Solvent-free conditions reduce side reactions, as demonstrated in fused imidazo[2,1-b]thiazole syntheses .
Q. What computational tools predict synthetic feasibility for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
